N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine

Catalog No.
S12541379
CAS No.
M.F
C12H15F3N2
M. Wt
244.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene...

Product Name

N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine

IUPAC Name

1-N-cyclopropyl-1-N-ethyl-2-(trifluoromethyl)benzene-1,4-diamine

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

InChI

InChI=1S/C12H15F3N2/c1-2-17(9-4-5-9)11-6-3-8(16)7-10(11)12(13,14)15/h3,6-7,9H,2,4-5,16H2,1H3

InChI Key

RUSATPWVANGAKA-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CC1)C2=C(C=C(C=C2)N)C(F)(F)F

N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine is a complex organic compound characterized by its unique molecular structure, which includes a cyclopropyl group, an ethyl group, and a trifluoromethyl substituent on a benzene ring. This compound belongs to the class of aromatic amines and is notable for its potential applications in medicinal chemistry and materials science. The presence of trifluoromethyl groups often enhances the biological activity of compounds, making them more lipophilic and potentially increasing their metabolic stability.

The chemical reactivity of N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine can be explored through various reactions typical of amines and aromatic compounds. Key types of reactions include:

  • Nucleophilic Substitution: The amine functional groups can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form imines or enamines.
  • Reduction Reactions: The nitro or other reducible groups can be reduced to amines, enhancing the compound's functionality.

Research indicates that compounds similar to N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine exhibit significant biological activities, including:

  • Anticancer Properties: Some derivatives are being studied for their potential to inhibit tumor growth.
  • Antimicrobial Activity: Compounds with similar structures often show effectiveness against bacterial and fungal strains.
  • Enzyme Inhibition: They may act as inhibitors for specific enzymes involved in metabolic pathways.

These activities suggest that N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine could be a valuable candidate for further pharmacological studies.

The synthesis of N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine typically involves several steps:

  • Formation of the Benzene Ring: Starting from a suitable precursor such as an aromatic compound.
  • Introduction of Functional Groups: Using electrophilic aromatic substitution to introduce the trifluoromethyl group.
  • Amine Formation: Employing methods like reductive amination or direct amination to attach the cyclopropyl and ethyl groups to the nitrogen atoms.

Specific synthetic routes may vary based on desired yield and purity.

N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases.
  • Material Science: In the formulation of low-emission epoxy resins due to its curing properties .
  • Agricultural Chemicals: As a component in pesticides or herbicides due to its biological activity.

Interaction studies involving N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine focus on its binding affinities with various biological targets. These studies may include:

  • Protein-Ligand Interactions: Evaluating how the compound interacts with specific proteins associated with disease pathways.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in biological systems and its potential effects on metabolic enzymes.

Such studies are crucial for assessing the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N,N-Diethyl-m-toluidineEthyl groups on nitrogen; methyl group on benzeneUsed in dye manufacturing
2-Amino-N-(cyclopropyl)-N-(trifluoromethyl)anilineSimilar amine structure; trifluoromethyl groupPotentially higher bioactivity due to amino substitution
4-Amino-N-cyclopropyl-benzamideCyclopropyl group; amide linkageDifferent functional group leading to varied reactivity

These compounds illustrate how variations in substituents can affect biological activity and chemical properties, highlighting the uniqueness of N1-cyclopropyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine in terms of its specific functional groups and potential applications.

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

244.11873297 g/mol

Monoisotopic Mass

244.11873297 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-09

Explore Compound Types